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Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117 Get Quote

A Note on Nomenclature: The compound "CAL-130" as specified in the query does not

correspond to a known therapeutic agent in publicly available scientific literature. Based on

common pharmaceutical naming conventions and the context of oncological research, it is

highly probable that this is a typographical error for CAL-101, also known as Idelalisib (brand

name Zydelig®). CAL-101 is a well-characterized, potent, and selective inhibitor of the delta

isoform of phosphoinositide 3-kinase (PI3Kδ) and has been extensively studied in preclinical

mouse models of B-cell malignancies. These application notes and protocols are therefore

provided for CAL-101 (Idelalisib).

Introduction
CAL-101 (Idelalisib) is a first-in-class, orally bioavailable small molecule inhibitor of the p110δ

catalytic subunit of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell

proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many

cancers, particularly those of B-cell origin.[2] The delta isoform of PI3K is predominantly

expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell

malignancies with the potential for a more favorable safety profile compared to pan-PI3K

inhibitors.[1] Preclinical studies in various mouse models have demonstrated the potent anti-

tumor activity of CAL-101, leading to its clinical development and eventual FDA approval for the

treatment of certain B-cell cancers.[1][3]
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CAL-101 selectively inhibits PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3

levels prevents the recruitment and activation of downstream effectors, most notably the

serine/threonine kinase Akt.[4][5] The subsequent deactivation of the Akt/mTOR signaling

cascade leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing

apoptosis in malignant B-cells.[2][6] Furthermore, CAL-101 has been shown to disrupt the

supportive tumor microenvironment by inhibiting chemokine signaling and B-cell receptor

(BCR) signaling, which are crucial for the survival and proliferation of cancerous B-cells.[5]
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Figure 1: Simplified CAL-101 (Idelalisib) signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b612117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Notes
CAL-101 has been successfully utilized in a variety of mouse models to study its anti-cancer

efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Mouse Models:

Xenograft Models: Immunocompromised mice, such as NOD-SCID-γ-null (NSG) mice, are

commonly used for patient-derived xenograft (PDX) models or for the subcutaneous or

systemic engraftment of human B-cell malignancy cell lines.[2]

Syngeneic Models: For studies involving the tumor microenvironment and immune

responses, syngeneic models using immunocompetent mice (e.g., C57BL/6) are

appropriate.[7]

Drug Formulation and Administration:

CAL-101 is soluble in DMSO and can be further diluted in vehicles such as a combination

of PEG300, Tween-80, and saline for in vivo administration.[8] A suspension in 1%

carboxymethylcellulose (CMC) with 0.5% Tween-80 in saline has also been described.[8]

Oral Gavage (p.o.): This is a common route of administration for CAL-101, mimicking its

clinical use. Dosages in the range of 30 mg/kg/day have been reported.[2]

Intraperitoneal (i.p.) Injection: For some studies, i.p. administration at doses around 40

mg/kg has been used.[7]

Intravenous (i.v.) Injection: Intravenous administration, for example, at 40 mg/kg, can be

used for studies requiring rapid and complete bioavailability.[9]

Monitoring and Endpoints:

Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week)

using calipers.

Survival: Kaplan-Meier survival analysis is a key endpoint for efficacy studies.
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Pharmacodynamic Readouts: Tumor and/or blood samples can be collected to assess the

inhibition of the PI3K pathway through methods like Western blotting or flow cytometry for

phosphorylated proteins (e.g., p-Akt, p-S6).[2]

Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and

ruffled fur.

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous
Xenograft Mouse Model
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Figure 2: General experimental workflow for an in vivo efficacy study.

Cell Culture: Culture a human B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422)

under standard conditions.

Animal Model: Use 6-8 week old female NOD-SCID-γ-null (NSG) mice.

Tumor Cell Implantation:

Harvest cells during their logarithmic growth phase.

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x

10^6 cells per 100 µL.

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.
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When tumors reach an average volume of 100-150 mm³, randomize the mice into

treatment and control groups.

Drug Preparation and Administration:

Prepare CAL-101 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80,

45% saline).

Administer CAL-101 orally (p.o.) at a dose of 30 mg/kg once daily.

The control group should receive the vehicle only.

Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

The study endpoint may be a predetermined tumor volume, a specific duration of

treatment, or signs of morbidity.

Tissue Collection and Analysis:

At the end of the study, euthanize the mice and excise the tumors.

A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or

fixed in formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of p-Akt in Tumor
Tissue

Protein Extraction:

Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins on a 10% SDS-polyacrylamide gel.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a

loading control (e.g., β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection:

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Quantify the band intensities using densitometry software.

Data Summary
In Vitro Activity of CAL-101
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Parameter Value
Cell
Lines/Conditions

Reference

IC50 (p110δ) 2.5 nM Cell-free assay [8][10]

IC50 (p110α) 8,600 nM Cell-free assay [6]

IC50 (p110β) 4,000 nM Cell-free assay [6]

IC50 (p110γ) 2,100 nM Cell-free assay [6]

EC50 (p-Akt inhibition) 0.1 - 1.0 µM
SU-DHL-5, KARPAS-

422, CCRF-SB cells
[11][12]

EC50 (B-cell

proliferation)
6 nM BCR crosslinking [4]

EC50 (Basophil

activation)
8.9 nM Anti-FcεR1 stimulation [4]

In Vivo Administration of CAL-101 in Mouse Models
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Mouse
Model

Cell
Line/Conditi
on

Route of
Administrat
ion

Dosage Outcome Reference

NSG Mice
Ph-like ALL

(PDX)

Oral gavage

(p.o.)

30 mg/kg/day

for 3 days

Potent in vivo

inhibition of

p-PI3K, p-

mTOR, p-S6,

and p-Akt

[2]

C57BL/6

Mice

B16F10

metastasis

model

Intraperitonea

l (i.p.)

40 mg/kg (5

injections)

Promoted

anti-

metastatic

properties of

NK cells

[7]

C57BL/6

Mice

Cerebral

stroke model

Intravenous

(i.v.)
40 mg/kg

Reduced

TNF

secretion and

neuroinflamm

ation

[9]

Pharmacokinetic Parameters of Idelalisib (Human Data)
Note: Detailed pharmacokinetic data for CAL-101 specifically in mice is not readily available in

the provided search results. The following human data is for reference.
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Parameter Value Population Reference

Dosing Regimen
50-350 mg, once or

twice daily

Patients with

relapsed/refractory

CLL

[5][13]

Metabolism

Primarily via aldehyde

oxidase (AO) and to a

lesser extent via

CYP3A

Healthy individuals

and patients
[14]

Drug Interactions

Co-administration with

strong CYP3A

inducers should be

avoided

General

recommendation
[14]

Food Effect
No clinically relevant

food effect

General

recommendation
[14]

Disclaimer: These protocols and notes are intended for research purposes only and should be

adapted and optimized based on specific experimental requirements and institutional

guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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